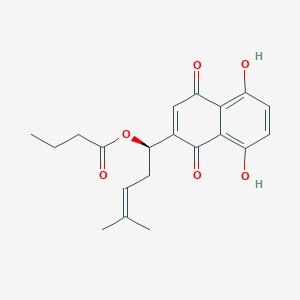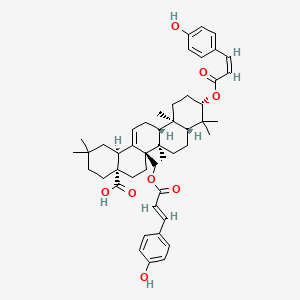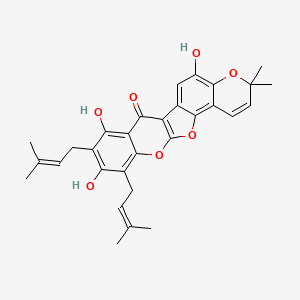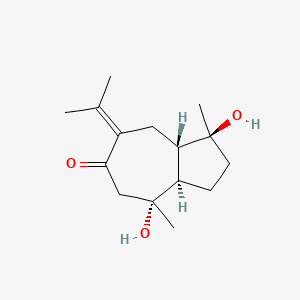
Isozedoarondiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isozedoarondiol is a natural sesquiterpene compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb. It is known for its potential biological activities, including anti-inflammatory and antioxidant properties. The chemical formula of this compound is C15H24O3, and it has a molecular weight of 252.35 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isozedoarondiol can be synthesized through the extraction from the rhizomes of Curcuma xanthorrhiza Roxb. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through natural extraction processes from plant sources.
Analyse Chemischer Reaktionen
Types of Reactions
Isozedoarondiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Isozedoarondiol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of sesquiterpenes and their derivatives.
Biology: Investigated for its potential anti-inflammatory and antioxidant activities.
Medicine: Studied for its potential therapeutic effects in treating inflammatory conditions and oxidative stress-related diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
Isozedoarondiol exerts its effects through various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase-1 (MMP-1) in UVB-treated human keratinocytes, which is associated with its anti-inflammatory activity . The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zedoarondiol: Another sesquiterpene compound with similar antioxidant and anti-inflammatory properties.
Curcumin: A well-known compound from turmeric with extensive research on its anti-inflammatory and antioxidant activities.
Uniqueness
Isozedoarondiol is unique due to its specific inhibitory effects on MMP-1 expression and its ability to activate the Nrf2 pathway, which distinguishes it from other similar compounds like curcumin and zedoarondiol .
Eigenschaften
Molekularformel |
C15H24O3 |
|---|---|
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
(3S,3aS,8R,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m1/s1 |
InChI-Schlüssel |
TXIKNNOOLCGADE-PAPYEOQZSA-N |
SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Isomerische SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)O)C |
Kanonische SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Synonyme |
zedoarondiol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



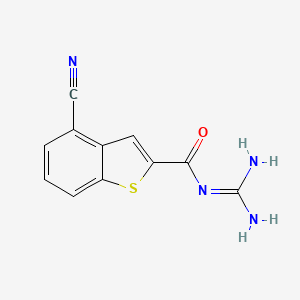
![(3S,3aS,7S,10E,11aR)-7-hydroxy-3,10-dimethyl-6-methylidene-3,3a,4,5,7,8,9,11a-octahydrocyclodeca[b]furan-2-one](/img/structure/B1254272.png)
![alpha-[(Z)-2-Hexenyl]benzenemethanol](/img/structure/B1254275.png)
![(1S,9S)-6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one](/img/structure/B1254276.png)

